5-Methylpyrimidine-2,4-dicarbonitrile
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Overview
Description
5-Methylpyrimidine-2,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrimidine-2,4-dicarbonitrile typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with cyano groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine compounds.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
5-Methylpyrimidine-2,4-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methylpyrimidine-2,4-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A compound with similar structural features but different functional groups.
5-Aminopyrimidine-2,4-dicarbonitrile: Another pyrimidine derivative with amino groups instead of methyl groups.
2,4-Dichloro-5-methylpyrimidine: The precursor used in the synthesis of 5-Methylpyrimidine-2,4-dicarbonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyano groups make it a versatile intermediate for further chemical modifications, and its methyl group provides additional stability and reactivity.
Properties
CAS No. |
75928-83-5 |
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Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5-methylpyrimidine-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c1-5-4-10-7(3-9)11-6(5)2-8/h4H,1H3 |
InChI Key |
RRKTZLVWOGSSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C#N)C#N |
Origin of Product |
United States |
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